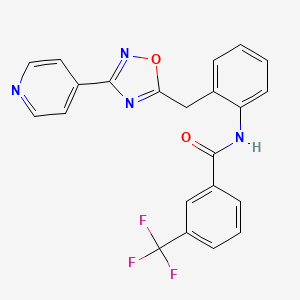
N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H15F3N4O2 and its molecular weight is 424.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a 1,2,4-oxadiazole ring fused with a pyridine moiety and a trifluoromethyl group, which are known to enhance biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various bacterial strains.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 4.0 | Staphylococcus aureus |
| Compound B | 8.0 | Escherichia coli |
| This compound | 6.0 | Mycobacterium tuberculosis |
The minimum inhibitory concentration (MIC) values indicate that this compound has potential as an anti-tubercular agent with an MIC of 6.0 µg/mL against Mycobacterium tuberculosis .
Anticancer Activity
The anticancer properties of oxadiazole derivatives have been extensively studied. Research indicates that compounds containing the oxadiazole scaffold can inhibit various enzymes associated with cancer cell proliferation. For instance:
- Mechanism of Action : The compound may act by inhibiting thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and cancer cell growth.
- Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines with IC50 values ranging from 10 to 20 µM .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 12 |
| A549 | 18 |
These results suggest a selective cytotoxicity towards cancer cells while sparing normal cells.
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications on the oxadiazole ring and the introduction of trifluoromethyl groups significantly enhance the biological activity. The presence of the pyridine moiety is also critical for maintaining the potency against target organisms.
Case Studies
A notable study involved synthesizing a series of oxadiazole derivatives and evaluating their activity against Mycobacterium tuberculosis. Among these compounds, those structurally similar to this compound exhibited the highest efficacy with IC50 values below 5 µM .
Propriétés
IUPAC Name |
N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N4O2/c23-22(24,25)17-6-3-5-16(12-17)21(30)27-18-7-2-1-4-15(18)13-19-28-20(29-31-19)14-8-10-26-11-9-14/h1-12H,13H2,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVCUSBWELQZDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=NC=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














